N-tert-butyl-2-methoxy-4-(methylsulfanyl)benzamide
Description
N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
N-tert-butyl-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)14-12(15)10-7-6-9(17-5)8-11(10)16-4/h6-8H,1-5H3,(H,14,15) |
InChI Key |
PFUQCESJTMQXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=C(C=C1)SC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE can be achieved through several methods. One common approach involves the Ritter reaction, where nitriles react with tertiary alcohols in the presence of a catalyst. For instance, sulfated polyborate can be used as a mild and efficient catalyst for this reaction . The reaction typically occurs under solvent-free conditions, making it an eco-friendly and cost-effective method.
Industrial Production Methods: In industrial settings, the production of N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE may involve large-scale Ritter reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of recyclable catalysts and solvent-free conditions can further enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl, methoxy, and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N-(TERT-BUTYL)-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE: can be compared with other benzamide derivatives such as N-(tert-butyl)-2-methoxy-4-(methylsulfanyl)benzamide and N-(tert-butyl)-2-methoxy-4-(methylsulfanyl)benzamide.
Uniqueness:
- The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding properties.
- The methoxy and methylsulfanyl groups contribute to the compound’s electronic properties, affecting its chemical behavior and interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
